molecular formula C6HCl3N2O4 B1596048 1,3,5-Trichloro-2,4-dinitrobenzene CAS No. 6284-83-9

1,3,5-Trichloro-2,4-dinitrobenzene

Cat. No.: B1596048
CAS No.: 6284-83-9
M. Wt: 271.4 g/mol
InChI Key: BPMOJGOPWSCNHJ-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2,4-dinitrobenzene is an aromatic compound characterized by the presence of three chlorine atoms and two nitro groups attached to a benzene ring. This compound is known for its significant reactivity and is used in various chemical processes and industrial applications.

Mechanism of Action

Target of Action

The primary target of 1,3,5-Trichloro-2,4-dinitrobenzene is the aromatic ring structure of organic compounds. The compound acts as an electrophile, seeking out electron-rich aromatic rings to form covalent bonds .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution. Specifically, it undergoes a nitration reaction, where a nitro group (-NO2) is added to the aromatic ring . This reaction is facilitated by the presence of nitronium ions, which are formed in the reaction environment . The nitration of this compound leads to the formation of a mixture of 1,3,5-trichloro-2,4,6-trinitrobenzene and 1,2,3,5-tetrachloro-4,6-dinitrobenzene .

Biochemical Pathways

The nitration reaction of this compound affects the biochemical pathways involved in the synthesis of aromatic compounds. The addition of a nitro group to the aromatic ring can alter the properties of the original compound, potentially affecting its reactivity, stability, and interactions with other molecules .

Result of Action

The result of the action of this compound is the formation of new compounds with altered properties. For example, the nitration reaction leads to the formation of 1,3,5-trichloro-2,4,6-trinitrobenzene and 1,2,3,5-tetrachloro-4,6-dinitrobenzene . These compounds have different reactivity and stability compared to the original compound, which can lead to different molecular and cellular effects.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and acidity. For instance, the nitration reaction is carried out in oleum at 150 °C . The product ratios depend on the acidity of the reaction environment, with lower acidities favoring the formation of 1,2,3,5-tetrachloro-4,6-dinitrobenzene . Additionally, additives can also affect the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trichloro-2,4-dinitrobenzene can be synthesized through the nitration of 1,3,5-trichlorobenzene. The nitration process involves the reaction of 1,3,5-trichlorobenzene with a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. The reaction typically occurs at temperatures ranging from 50°C to 150°C, depending on the desired yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of oleum (fuming sulfuric acid) as a nitrating agent is common, and the reaction conditions are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trichloro-2,4-dinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,5-Trichloro-2,4-dinitrobenzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Trichloro-2,4-dinitrobenzene is unique due to its specific arrangement of chlorine and nitro groups, which confer distinct reactivity patterns and make it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

1,3,5-trichloro-2,4-dinitrobenzene
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InChI

InChI=1S/C6HCl3N2O4/c7-2-1-3(8)6(11(14)15)4(9)5(2)10(12)13/h1H
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InChI Key

BPMOJGOPWSCNHJ-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C(=C(C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-])Cl
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Molecular Formula

C6HCl3N2O4
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DSSTOX Substance ID

DTXSID9022239
Record name 1,3,5-Trichloro-2,4-dinitrobenzene
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Molecular Weight

271.4 g/mol
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Physical Description

White solid; [Maybridge MSDS]
Record name 1,3,5-Trichloro-2,4-dinitrobenzene
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CAS No.

6284-83-9, 8003-46-1
Record name 1,3,5-Trichloro-2,4-dinitrobenzene
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Record name Benzene, dinitrotrichloro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of 1,3,5-Trichloro-2,4-dinitrobenzene and how does it relate to its 35Cl NQR spectra?

A1: this compound crystallizes in the monoclinic system, belonging to the space group C52h-P21/c. [] The unit cell contains four molecules, and the lattice constants are a = 821.3 pm, b = 924.8 pm, c = 1300.0 pm, and β = 92.39°. [] Interestingly, the two nitro groups in the molecule are not coplanar with the benzene ring but are tilted out of the plane by 79.7° and 87.6° respectively. [] This structural feature is reflected in the 35Cl Nuclear Quadrupole Resonance (NQR) spectra, which show distinct signals for each of the three chlorine atoms in the molecule, consistent with their non-equivalent positions in the crystal lattice. [] The temperature dependence of the 35Cl NQR frequencies was also investigated and no phase transition was observed in the range of 77 K to the melting point. []

Q2: How does the nitration of this compound proceed and what are the major products?

A2: Nitration of this compound in oleum at 150 °C leads to the formation of two major products: 1,3,5-trichloro-2,4,6-trinitrobenzene and 1,2,3,5-tetrachloro-4,6-dinitrobenzene. [, ] Interestingly, the reaction proceeds via a nitro-denitration mechanism. [, ] This involves the ipso-attack of a nitronium ion at a nitro-substituted position on the aromatic ring. [] The resulting intermediate can then undergo nucleophilic capture, leading to a diene intermediate. [] Subsequent reaction steps, possibly involving oxidation and electrophilic chlorination, then lead to the observed products. []

Q3: What is the significance of the electric field gradient tensor at the nitrogen sites in this compound?

A3: The electric field gradient (EFG) tensor at the nitrogen sites in this compound provides valuable insights into the electronic environment surrounding the nitrogen nuclei. [] Using 14N NMR spectroscopy, researchers determined the quadrupole coupling constant (e2qQh−1) and asymmetry parameter (η) for the two nitrogen atoms in the molecule. [] The orientation of the principal components of the EFG tensor (Φzz, Φxx) relative to the molecular frame reveals that the nitrogen atoms experience slightly different electronic environments due to the asymmetric substitution pattern on the benzene ring. [] This information is valuable for understanding the reactivity and intermolecular interactions of this compound.

Q4: Are there any known applications of this compound as a precursor or intermediate in chemical synthesis?

A4: Yes, this compound serves as a key intermediate in the synthesis of 1,3,5-trichloro-2,4,6-trinitrobenzene. [] This compound is of interest due to its explosive properties. [] The reaction typically involves further nitration of this compound under harsh conditions. [] The specific reaction conditions and yields can be influenced by factors such as the strength of the nitrating agent, temperature, and reaction time.

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